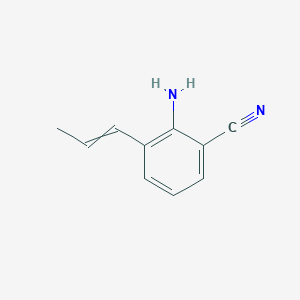![molecular formula C10H20O6Si2 B13805403 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione is a chemical compound with the molecular formula C10H20O6Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 1,4-dioxane-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione typically involves the reaction of 1,4-dioxane-2,5-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Pyridine: Acts as a base in the synthesis.
Aqueous Acids: Used for hydrolysis reactions.
Major Products Formed
Hydroxyl Derivatives: Formed upon hydrolysis of the trimethylsilyl groups.
Substituted Derivatives: Formed through substitution reactions with various reagents.
Applications De Recherche Scientifique
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione involves its ability to form stable complexes with various molecules. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound. This property is particularly useful in organic synthesis and drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane-2,5-dione: The parent compound without the trimethylsilyl groups.
Trimethylsilyl Ethers: Compounds with similar trimethylsilyl groups attached to different core structures.
Uniqueness
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity compared to its parent compound and other similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity.
Propriétés
Formule moléculaire |
C10H20O6Si2 |
|---|---|
Poids moléculaire |
292.43 g/mol |
Nom IUPAC |
3,6-bis(trimethylsilyloxy)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H20O6Si2/c1-17(2,3)15-9-7(11)14-10(8(12)13-9)16-18(4,5)6/h9-10H,1-6H3 |
Clé InChI |
KZIHDJSOLDEFGJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1C(=O)OC(C(=O)O1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


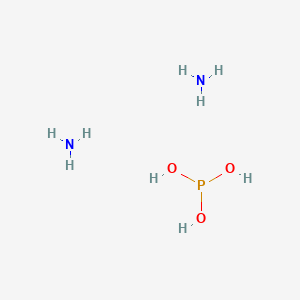
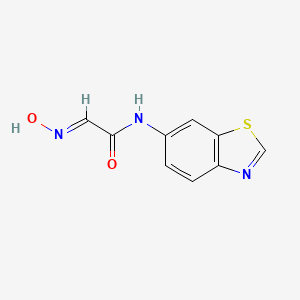


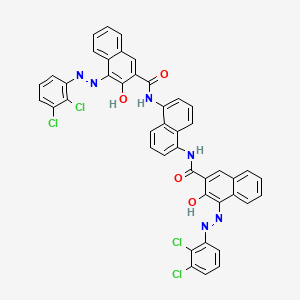

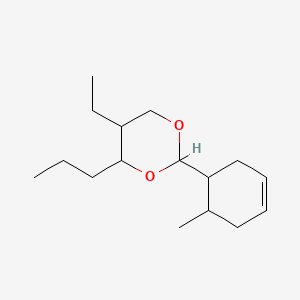
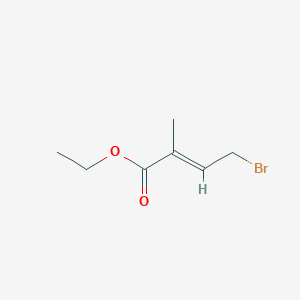
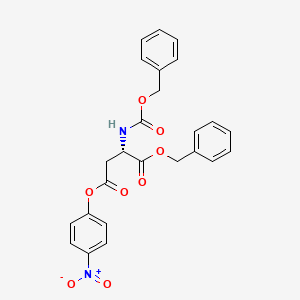

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)


